2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic compound with a complex molecular structure This compound falls within the class of heterocyclic compounds, characterized by rings containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves multiple steps, typically beginning with the preparation of key intermediates. One common route might include the reaction of 2-phenyl-4,5,6,7-tetrahydro-3H-pyrido[4,3-d]pyrimidine with ethyl acetate in the presence of a strong base, such as sodium hydride, to form an intermediate compound. Subsequent reactions, including oxidation and acylation, are required to achieve the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
While detailed industrial production methods may vary, they often incorporate similar synthetic routes on a larger scale, utilizing advanced technology for enhanced efficiency and safety. Process optimization, waste management, and scalability are critical considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, typically using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may target the carbonyl group, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, expanding its chemical diversity.
Common Reagents and Conditions
Reagents used in these reactions include hydrogen peroxide, peracids, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pH, and solvent choice (e.g., dichloromethane, ethanol) play a pivotal role in determining the outcomes and efficiency of these reactions.
Major Products Formed
Major products from these reactions can include various derivatives with modified functional groups, potentially exhibiting different chemical and biological properties.
Scientific Research Applications
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide has diverse applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Medicine: Investigated for pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. It may bind to certain enzymes or receptors, altering their activity and impacting various biological pathways. Detailed studies are required to elucidate its precise targets and mechanisms.
Comparison with Similar Compounds
Comparison with Other Compounds
List of Similar Compounds
2-phenyl-4,5,6,7-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
N-(3-(methylthio)phenyl)-2-phenylacetamide
Conclusion
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex and versatile compound with a wide range of applications in scientific research and industry. Its synthesis, chemical reactivity, and potential for innovation make it a valuable subject of study for chemists and researchers worldwide.
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-27-13-12-21-20(15-27)24(30)28(23(26-21)17-8-5-4-6-9-17)16-22(29)25-18-10-7-11-19(14-18)31-2/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFUKKFZXHADGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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